molecular formula C18H21N3O B2785567 1-benzyl-N-(cyanomethyl)-N-(prop-2-yn-1-yl)piperidine-3-carboxamide CAS No. 1825672-55-6

1-benzyl-N-(cyanomethyl)-N-(prop-2-yn-1-yl)piperidine-3-carboxamide

Cat. No. B2785567
CAS RN: 1825672-55-6
M. Wt: 295.386
InChI Key: VOJXLRJVMDHWBL-UHFFFAOYSA-N
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Description

1-benzyl-N-(cyanomethyl)-N-(prop-2-yn-1-yl)piperidine-3-carboxamide, commonly known as BTCP, is a synthetic compound that belongs to the class of piperidine derivatives. It was first synthesized in the 1960s and has since been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of BTCP is not yet fully understood. However, it is believed to act as a potent inhibitor of the reuptake of dopamine and norepinephrine, two important neurotransmitters in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission and the observed effects on the central nervous system.
Biochemical and Physiological Effects:
BTCP has been found to produce a range of biochemical and physiological effects in animal models. It has been shown to produce analgesia, sedation, and hypothermia, as well as to reduce locomotor activity and induce catalepsy. Additionally, it has been found to alter the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BTCP in lab experiments is its potent and selective action on the central nervous system. This makes it a useful tool for studying the effects of neurotransmitters on behavior and physiology. However, one limitation of using BTCP is its potential toxicity, which can lead to adverse effects in animal models and limit its use in certain experiments.

Future Directions

There are several potential future directions for research on BTCP. One area of interest is the development of new drugs based on its structure and mechanism of action for the treatment of pain and anxiety disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BTCP and its potential therapeutic applications. Finally, research is needed to explore the safety and toxicity of BTCP in animal models and humans.

Synthesis Methods

The synthesis of BTCP involves several steps, including the reaction of benzyl chloride with piperidine to form benzylpiperidine, which is then reacted with propargyl bromide to form benzylpropargylpiperidine. The final step involves the reaction of benzylpropargylpiperidine with cyanogen bromide to form BTCP.

Scientific Research Applications

BTCP has been used in scientific research to study its effects on the central nervous system. It has been found to exhibit analgesic, anesthetic, and sedative properties, making it a potential candidate for the development of new drugs for the treatment of pain and anxiety disorders.

properties

IUPAC Name

1-benzyl-N-(cyanomethyl)-N-prop-2-ynylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-2-11-21(13-10-19)18(22)17-9-6-12-20(15-17)14-16-7-4-3-5-8-16/h1,3-5,7-8,17H,6,9,11-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJXLRJVMDHWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC#N)C(=O)C1CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-(cyanomethyl)-N-(prop-2-yn-1-yl)piperidine-3-carboxamide

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